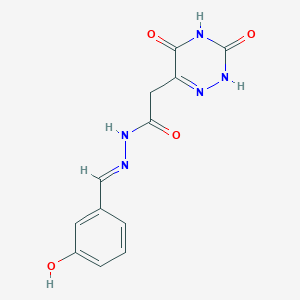

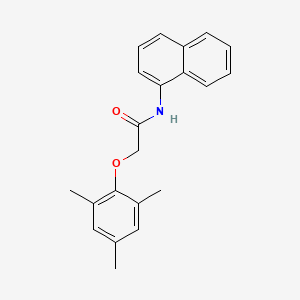

![molecular formula C21H24FN3O2 B5561708 4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)

4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone" typically involves multiple steps, including condensation reactions, amidation, and modifications of the piperazine ring. For instance, the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives has been reported, showcasing methodologies that may be relevant to our compound of interest (Walsh et al., 1990). These processes highlight the importance of precise reaction conditions and the use of specific reagents to achieve desired modifications on the piperazine scaffold.

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including our compound, is critical in determining their chemical behavior and potential applications. X-ray diffraction studies and spectroscopic methods such as LCMS, NMR (both 1H and 13C), and IR spectroscopy are commonly used to characterize these compounds. For example, the structural elucidation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provided insights into its three-dimensional architecture, including weak intermolecular interactions and aromatic π–π stacking, which are significant for understanding the compound's chemical and physical properties (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone" and related compounds encompasses a range of reactions, including nucleophilic substitutions and ring-opening reactions. These reactions are pivotal in further modifying the compound for specific applications. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial and biofilm inhibition activities, indicating the potential for diverse chemical modifications and applications (Mekky & Sanad, 2020).

Applications De Recherche Scientifique

Antibacterial and Biofilm Inhibitory Properties

Novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, have been synthesized for their potent bacterial biofilm and MurB enzyme inhibitors. These compounds, including derivatives with a structure similar to "4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone," showed excellent antibacterial efficacies and biofilm inhibition activities, surpassing reference antibiotics like Ciprofloxacin in certain cases. Their inhibitory activity against MurB enzyme, critical for bacterial cell wall biosynthesis, suggests their potential as novel antibacterial agents (Mekky & Sanad, 2020).

Plant Growth Regulation and Herbicidal Activity

Aryl(thio)carbamoyl derivatives of piperazines, including those related to the compound , have been evaluated as potential herbicides and plant growth regulators. These compounds exhibit significant herbicidal activity against certain plant species and demonstrate cytokinin-like activity, indicating their utility in agricultural applications (Stoilkova, Yonova, & Ananieva, 2014).

Synthesis and Characterization of Dihydropyrimidinone Derivatives

Dihydropyrimidinone derivatives containing a piperazine/morpholine moiety have been synthesized using an efficient method. These derivatives are of interest for their potential pharmacological properties, including their role in central nervous system (CNS) activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antiallergy Activity

N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives have been synthesized and evaluated for their antiallergy activity. These compounds were tested in models relevant to allergic reactions, demonstrating potential as antiallergic agents despite some derivatives showing modest efficacy in specific assays (Walsh, Green, Franzyshen, Nolan, & Yanni, 1990).

Designer Drug Identification

The identification of new-type designer drugs, including piperazine derivatives, has been reported in illegal products. While not directly related to therapeutic applications, this research underscores the importance of chemical synthesis and analysis in identifying and controlling novel psychoactive substances (Uchiyama, Matsuda, Kawamura, Kikura-Hanajiri, & Goda, 2013).

Propriétés

IUPAC Name |

4-[2-(dimethylamino)-2-(4-fluorophenyl)acetyl]-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O2/c1-15-4-10-18(11-5-15)25-13-12-24(14-19(25)26)21(27)20(23(2)3)16-6-8-17(22)9-7-16/h4-11,20H,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKBOUGRUYQENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C(C3=CC=C(C=C3)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

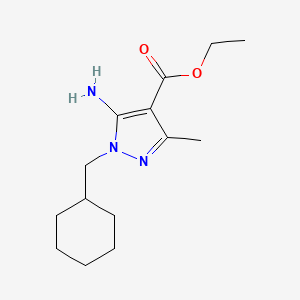

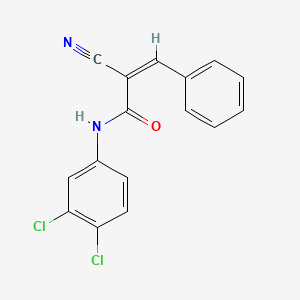

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

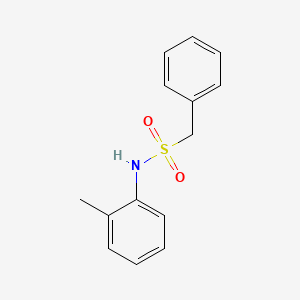

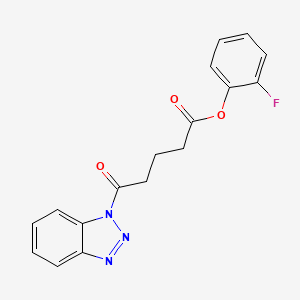

![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)

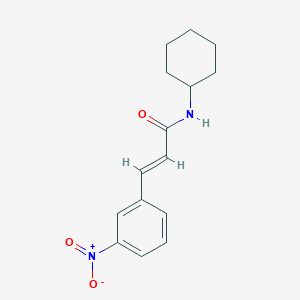

![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)

![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)

![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)